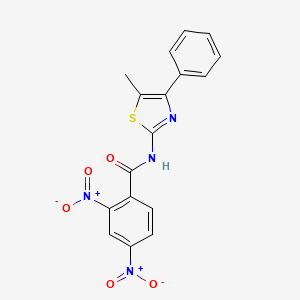

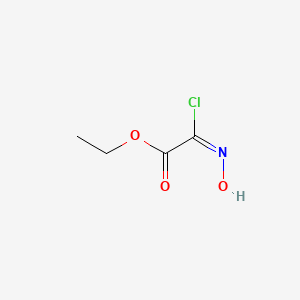

![molecular formula C21H17F3N4S2 B2382069 4-etil-3-(2-fenil-1,3-tiazol-4-il)-5-{[3-(trifluorometil)bencil]sulfanil}-4H-1,2,4-triazol CAS No. 338759-64-1](/img/structure/B2382069.png)

4-etil-3-(2-fenil-1,3-tiazol-4-il)-5-{[3-(trifluorometil)bencil]sulfanil}-4H-1,2,4-triazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazoles and thiazoles are classes of compounds that have been extensively studied due to their diverse biological activities . They are heterocyclic compounds, meaning they contain a ring made up of more than one type of atom. In this case, the rings contain carbon, nitrogen (in the case of triazoles), and sulfur (in the case of thiazoles). These compounds are often used as building blocks in medicinal chemistry, as they can be modified to produce a wide range of biologically active molecules .

Synthesis Analysis

The synthesis of 1,2,4-triazoles and thiazoles often involves the reaction of a suitable precursor with a reagent that introduces the triazole or thiazole ring . For example, one method for synthesizing 1,2,4-triazoles involves the reaction of thiosemicarbazide with an acylating agent, followed by cyclization .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles and thiazoles is characterized by a five-membered ring containing three carbon atoms and either two nitrogen atoms (for triazoles) or one nitrogen and one sulfur atom (for thiazoles) . The presence of these heteroatoms can significantly influence the chemical properties of these compounds.Chemical Reactions Analysis

1,2,4-Triazoles and thiazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring . For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles and thiazoles can be influenced by the substituents present on the ring . For example, the presence of certain groups can affect the compound’s solubility, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Actividad antibacteriana

El compuesto ha sido investigado por sus propiedades antibacterianas. En un estudio , fue evaluado contra diversas cepas bacterianas, incluyendo Enterobacter aerogenes, Escherichia coli, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus, y bacterias Gram-positivas como Staphylococcus aureus y Listeria monocytogenes. Notablemente, exhibió efectos inhibitorios sobre Klebsiella pneumoniae y Staphylococcus hominis. Además, las moléculas 1, 3 y 4 mostraron efectos inhibitorios sobre Staphylococcus epidermidis y alpha Streptococcus haemolyticus.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4S2/c1-2-28-18(17-13-29-19(25-17)15-8-4-3-5-9-15)26-27-20(28)30-12-14-7-6-10-16(11-14)21(22,23)24/h3-11,13H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEQHIALOGMVHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

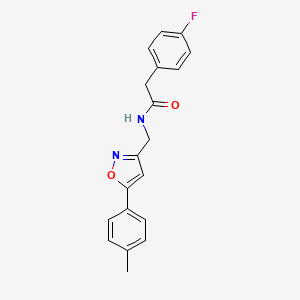

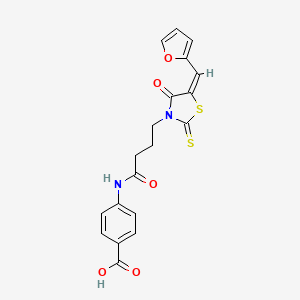

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2381986.png)

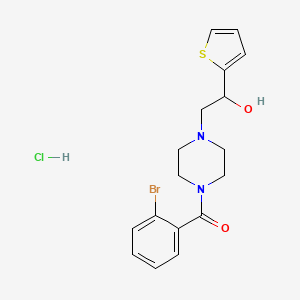

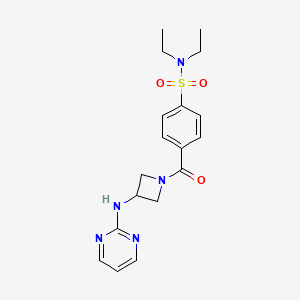

![5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2381988.png)

![7-Fluorosulfonyloxy-2-[(4-methoxyphenyl)methyl]-3-oxo-1H-isoindole](/img/structure/B2381989.png)

![3-(1-(2-(4-chloro-2-methylphenoxy)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381993.png)

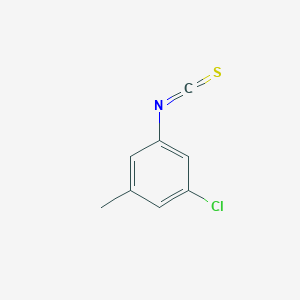

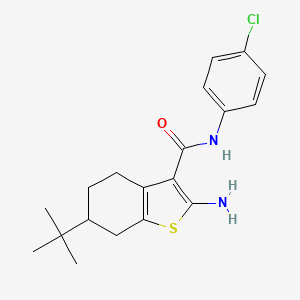

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2381994.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2381999.png)